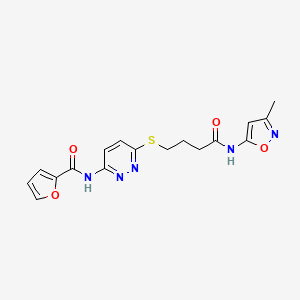
N-(6-((4-((3-甲基异噁唑-5-基)氨基)-4-氧代丁基)硫代)吡啶-3-基)呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H17N5O4S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Research
N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide: has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The compound’s structure allows it to interact with targets such as histone deacetylases (HDACs) and heat shock proteins (HSPs), which are crucial in cancer cell survival and proliferation . By inhibiting these targets, the compound can induce apoptosis and reduce tumor growth.
Antimicrobial Applications
This compound has demonstrated significant antimicrobial properties, making it a candidate for developing new antibiotics. Its unique structure allows it to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes . This makes it effective against a broad spectrum of bacterial strains, including antibiotic-resistant ones, providing a potential solution to the growing issue of antibiotic resistance.
Anti-inflammatory Agents
Research has indicated that N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide can act as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and mediators, such as TNF-α and IL-6 . This makes it a promising candidate for treating chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
The compound has been studied for its neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer’s and Parkinson’s . It can cross the blood-brain barrier and has been shown to reduce oxidative stress and inflammation in neuronal cells. Additionally, it may inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer’s disease.
Cardiovascular Research
In cardiovascular research, N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide has been explored for its potential to treat conditions like hypertension and atherosclerosis . The compound can modulate the activity of enzymes involved in vascular tone and lipid metabolism, thereby reducing blood pressure and preventing plaque formation in arteries.
Antiviral Applications
The compound has shown promise in antiviral research, particularly against viruses like HIV and influenza . Its mechanism involves inhibiting viral replication and entry into host cells. This broad-spectrum antiviral activity makes it a valuable candidate for developing new antiviral therapies, especially in the face of emerging viral threats.
Antioxidant Properties
N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide: exhibits strong antioxidant properties, which are beneficial in preventing oxidative stress-related damage in cells . This property is particularly useful in conditions like diabetes, where oxidative stress plays a significant role in disease progression.
Drug Delivery Systems
The compound’s unique chemical structure makes it suitable for use in drug delivery systems . It can be conjugated with various drug molecules to enhance their stability, bioavailability, and targeted delivery. This application is particularly valuable in cancer therapy, where targeted drug delivery can significantly improve treatment efficacy and reduce side effects.
属性
IUPAC Name |
N-[6-[4-[(3-methyl-1,2-oxazol-5-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-11-10-15(26-22-11)19-14(23)5-3-9-27-16-7-6-13(20-21-16)18-17(24)12-4-2-8-25-12/h2,4,6-8,10H,3,5,9H2,1H3,(H,19,23)(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSYTCXOFACOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((4-((3-methylisoxazol-5-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

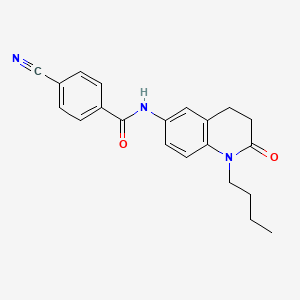
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(E)-1-methyl-2-oxopropylidene]acetohydrazide](/img/structure/B2708712.png)
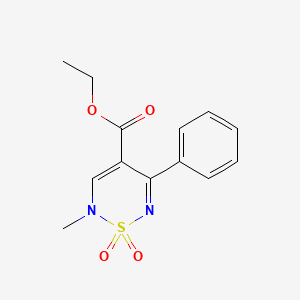
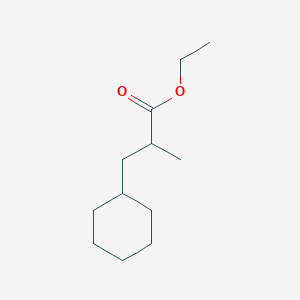
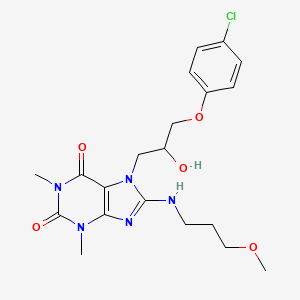
![2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2708720.png)

![N~6~-(3-methoxypropyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2708722.png)
![5-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2708723.png)
![3-amino-N-(4-methoxyphenyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2708724.png)


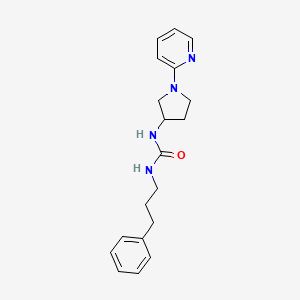
![2-Cyclopropyl-1-[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2708729.png)